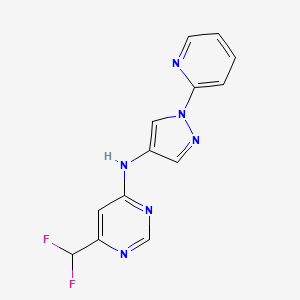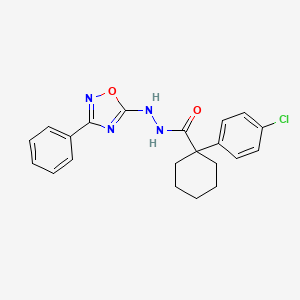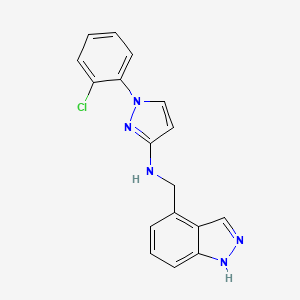
6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine, also known as DFP-10917, is a small molecule inhibitor that has shown promising results in scientific research studies. This compound has been synthesized using a specific method and has been found to have potential applications in various fields of research.
科学研究应用
6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine has shown potential applications in various fields of scientific research, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine has been found to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. In neurodegenerative diseases such as Alzheimer's and Parkinson's, 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine has been found to inhibit the replication of viruses such as HIV and hepatitis C virus.
作用机制
6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine works by inhibiting specific enzymes and signaling pathways that are involved in various cellular processes. For example, in cancer cells, 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine inhibits the activity of the enzyme PARP-1, which is involved in DNA repair and cell survival. In neurodegenerative diseases, 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine reduces oxidative stress and inflammation by inhibiting the activity of enzymes such as COX-2 and iNOS. In infectious diseases, 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine inhibits the replication of viruses by targeting specific viral enzymes and proteins.
Biochemical and Physiological Effects:
6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine has been found to have various biochemical and physiological effects depending on the specific application. In cancer cells, 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine induces cell death and inhibits tumor growth. In neurodegenerative diseases, 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine reduces oxidative stress and inflammation, which are major contributors to disease progression. In infectious diseases, 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine inhibits the replication of viruses, which can lead to the prevention or treatment of viral infections.
实验室实验的优点和局限性
One advantage of 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine is its specificity and potency in inhibiting specific enzymes and signaling pathways. This makes it a valuable tool for studying various cellular processes and diseases. However, one limitation is its potential toxicity and side effects, which need to be carefully monitored in lab experiments.
未来方向
There are several future directions for research on 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine. One direction is to further investigate its potential applications in various fields of research, including cancer, neurodegenerative diseases, and infectious diseases. Another direction is to optimize the synthesis method to improve yield and purity. Additionally, future research can focus on developing derivatives of 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine with improved potency and specificity. Finally, more studies are needed to fully understand the mechanism of action and potential side effects of 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine.
In conclusion, 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine is a promising small molecule inhibitor that has potential applications in various fields of scientific research. Its specificity and potency in inhibiting specific enzymes and signaling pathways make it a valuable tool for studying various cellular processes and diseases. Further research is needed to fully understand its mechanism of action and potential applications.
合成方法
6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine has been synthesized using a specific method that involves the reaction of 2,6-difluorobenzaldehyde, 1-pyridin-2-yl-1H-pyrazole-4-carboxylic acid, and 4-aminopyrimidine in the presence of a catalyst. The reaction results in the formation of 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine, which is then purified using various techniques such as column chromatography and recrystallization.
属性
IUPAC Name |
6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N6/c14-13(15)10-5-11(18-8-17-10)20-9-6-19-21(7-9)12-3-1-2-4-16-12/h1-8,13H,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUJWOKLOJGTAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(C=N2)NC3=NC=NC(=C3)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(2,2-dioxo-3H-1,2lambda6,3-benzoxathiazol-6-yl)methyl]carbamate](/img/structure/B7431189.png)

![3-[(4-Methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B7431207.png)
![1-(carbamoylamino)-N-methyl-N-[1-[4-(2-methylpropyl)-1H-pyrrole-2-carbonyl]azetidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7431219.png)
![4-methyl-2-oxo-N-[3-(1,2,4-triazol-4-yl)phenyl]-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxamide](/img/structure/B7431228.png)
![5-[[6-(5-Chlorothiophen-2-yl)pyridazin-3-yl]amino]-1,3-dimethylbenzimidazol-2-one](/img/structure/B7431241.png)
![1-[(1R,2S)-2-(2,6-difluorophenyl)cyclopropyl]-3-[(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]urea](/img/structure/B7431243.png)
![5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7431251.png)
![2-(1,1-dioxothietan-3-yl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7431253.png)
![N-propan-2-yl-4-[[2-(1,2,4-triazol-1-yl)phenyl]methylamino]benzenesulfonamide](/img/structure/B7431260.png)

![N-ethyl-1-[4-[(3-methoxyphenyl)methyl]-5-(1H-pyrrol-2-yl)-1,2,4-triazol-3-yl]pyrrolidine-3-sulfonamide](/img/structure/B7431267.png)
![3-(4-fluorophenyl)-N-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7431281.png)
![6-(3-Cyclopropyl-5-methyl-1,2-oxazole-4-carbonyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7431285.png)